molecular formula C7H7N3O2 B6162939 ethyl 5-cyano-1H-imidazole-4-carboxylate CAS No. 59253-74-6

ethyl 5-cyano-1H-imidazole-4-carboxylate

Cat. No.: B6162939
CAS No.: 59253-74-6
M. Wt: 165.1
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Description

Ethyl 5-cyano-1H-imidazole-4-carboxylate is a chemical building block of significant interest in organic and medicinal chemistry research. Its structure incorporates both an ester and a nitrile functional group on the imidazole core, making it a versatile intermediate for the synthesis of more complex molecules. This compound is part of a class of 1,5-disubstituted imidazole-4-carboxylates that are ubiquitously used in the construction of nitrogen-containing heterocycles with various biological properties . In particular, derivatives of 1H-imidazole-4-carboxylate have been identified as important scaffolds in the design of novel inhibitors targeting the HIV-1 integrase (IN) and its interaction with the host protein LEDGF/p75 . These inhibitors represent a promising therapeutic approach for AIDS treatment, as they work through an allosteric mechanism, potentially overcoming resistance associated with current drugs . The synthetic value of this compound is highlighted by modern methodologies that utilize ethyl isocyanoacetate as a starting material for constructing similar 1,5-disubstituted imidazole-4-carboxylates via annulation reactions . Researchers can leverage the reactivity of its functional groups for further derivatization, such as hydrolysis of the ester to a carboxylic acid or reduction of the nitrile. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

59253-74-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The sulfuric acid catalyzes the protonation of the imidazole ring, enhancing the electrophilicity of the carbon adjacent to the cyano group. Ethanol acts as both a solvent and nucleophile, attacking the activated carbon to form the ester. Thermal gravimetric analysis (TGA) confirms the stability of the product up to 200°C, ensuring minimal decomposition during purification.

Isomer Separation and Yield Optimization

Post-reaction, the regioisomeric mixture is separated via column chromatography using ethyl acetate as the eluent. Recrystallization from water or isopropanol further purifies the desired 5-cyano isomer. Initial yields for the crude mixture reach 63%, with purified yields dropping to 39% due to losses during chromatography.

Regioselective Alkylation Strategies

Regioselective alkylation employs strong bases like sodium hydride to deprotonate the imidazole nitrogen, followed by ethylation with dimethyl sulfate or ethyl chloroformate. This method ensures precise control over the ester group’s position while retaining the cyano substituent.

Base-Mediated Deprotonation

Sodium hydride (60% w/w in mineral oil) is washed with hexane to remove impurities before suspension in DMF. Ethyl 4(5)-cyanoimidazole carboxylate is added dropwise at 0°C, facilitating hydrogen gas evolution and generating a reactive alkoxide intermediate.

Ethylation and Workup

Dimethyl sulfate (1.2 equivalents) is introduced to the alkoxide, gradually warming to room temperature. The reaction completes overnight, yielding a 46% regioisomeric mixture. Aqueous workup with ammonium hydroxide and dichloromethane extraction isolates the product, with final purification via silica gel chromatography.

Trityl Protection and Directed Synthesis

Patent WO2015078235A1 details a trityl-protection strategy to avoid regioisomer formation during ester hydrolysis and subsequent functionalization. By protecting the N1 position with a triphenylmethyl (trityl) group, subsequent reactions are directed to the 4- and 5-positions, simplifying the synthesis of this compound.

Tritylation of Imidazole-4-Carboxylate

Imidazole-4-carboxylic acid ethyl ester reacts with triphenylchloromethane (1.1 equivalents) in dichloromethane, catalyzed by triethylamine. The trityl group selectively shields N1, forming ethyl 1-trityl-1H-imidazole-4-carboxylate in 98% yield.

Hydrolysis and Acid Precipitation

The trityl-protected ester is hydrolyzed using 2M sodium hydroxide in methanol-THF (1:1 v/v) at 10–20°C. Acidification with hydrochloric acid precipitates 1-trityl-1H-imidazole-4-carboxylic acid in 96% yield. Subsequent decarboxylation or cyanation steps yield the target compound.

Cyclization Approaches from Glycine Derivatives

CN105693619A discloses a cyclization route starting from acetyl glycine ethyl ester, employing an inorganic salt composite catalyst to form the imidazole ring. While this method primarily targets 1H-imidazole-4-carboxylic acid, modifications introducing a cyano group at the 5-position could adapt it for this compound synthesis.

Enolization and Cyclization

Acetyl glycine ethyl ester undergoes enolization in methyl acetate with sodium ethoxide, followed by cyclization with ammonium thiocyanate. The resulting 2-thiol-4-imidazole ethyl ester is oxidized using hydrogen peroxide and a Fe³⁺/Cu²⁺ catalyst to introduce the cyano group.

Hydrolysis and Esterification

Controlled hydrolysis of the thiocyanate intermediate with hydrochloric acid yields the carboxylic acid, which is re-esterified with ethanol under acidic conditions. This stepwise approach avoids regioisomer formation but requires stringent pH control.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityKey AdvantageLimitation
Monoethanolysis39–63LowDirect, single-stepLaborious isomer separation
Regioselective Alkylation46ModerateTunable ester positionRequires anhydrous conditions
Trityl Protection96HighAvoids isomer formationMulti-step, costly reagents
Cyclization70–85ModerateScalable, catalyst-drivenComplex optimization required

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The imidazole ring structure is also essential for its biological activity, as it can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Functional Group Variations and Molecular Properties

The table below highlights key structural and molecular differences between ethyl 5-cyano-1H-imidazole-4-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2051-76-5 C₇H₇N₃O₂ 181.16 4-COOEt, 5-CN
Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate N/A C₆H₈N₂O₃ 156.14 4-COOCH₃, 5-CH₂OH
4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole N/A C₃₄H₃₂N₄O₅ 600.65 4-(Benzylaminocarbonyl), 5-(Benzyloxy-S-phenylalanyl)
Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound is electron-withdrawing, enhancing the electrophilicity of the imidazole ring and enabling nucleophilic substitution or cyclization reactions . In contrast, the hydroxymethyl group in methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is electron-donating, promoting hydrogen bonding and oxidation reactions . Ester Groups: Ethyl esters (as in the target compound) exhibit slower hydrolysis rates compared to methyl esters, increasing lipophilicity and stability under physiological conditions .

Hydrogen Bonding and Crystal Packing: The cyano group acts as a hydrogen bond acceptor, influencing crystal packing through dipole interactions, whereas hydroxymethyl groups participate in both donor and acceptor interactions, leading to distinct supramolecular architectures . For example, methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate may form more extensive hydrogen-bonded networks compared to the cyano analogue .

Biological and Synthetic Applications: this compound serves as a precursor for synthesizing pharmaceuticals (e.g., kinase inhibitors) due to the versatility of the cyano group in cross-coupling reactions . Compounds with bulky substituents, such as 4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole, are tailored for peptide mimetics or enzyme inhibition, leveraging steric effects for target specificity .

Research Findings and Trends

Reactivity and Stability

  • Cyano vs. Hydroxymethyl: The cyano group’s electron-withdrawing nature increases the acidity of the imidazole NH proton (pKa ~14–15), facilitating deprotonation in basic media. Conversely, hydroxymethyl-substituted imidazoles exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Ester Hydrolysis : Ethyl esters require stronger alkaline conditions for hydrolysis compared to methyl esters, making them preferable in prolonged reaction setups .

Biological Activity

Ethyl 5-cyano-1H-imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

This compound features an imidazole ring, which is a critical structural component in many bioactive molecules. The presence of both a cyano group and a carboxylate moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in metabolic pathways where imidazole derivatives are known to play a role.
  • Metal Coordination : The imidazole ring can coordinate with metal ions, influencing the function of metalloproteins, which are crucial for numerous biological processes.
  • Covalent Bond Formation : The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to altered protein function and cellular processes.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial activities. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens:

CompoundMIC (μg/ml)Target Organism
This compoundTBDTBD
Standard Antibiotic (e.g., Ampicillin)100S. typhi
Standard Antifungal (e.g., Griseofulvin)500C. albicans

Note: Further studies are required to establish specific MIC values for this compound against various organisms.

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. For instance, compounds within this class have shown efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

  • Study on Antiparasitic Activity : A recent study investigated the antiparasitic effects of imidazole derivatives, revealing that modifications in the structure significantly impacted their potency. This compound was included in comparative analyses against established antiparasitic agents.
  • Pharmacological Evaluation : Another study focused on the pharmacological profile of various imidazole derivatives, including this compound. Results indicated promising activity against specific cancer types, warranting further investigation into its therapeutic potential.

Applications in Drug Design

The unique structural features of this compound make it a valuable candidate in drug design:

  • Pharmacophore Development : Its ability to interact with multiple biological targets positions it as a potential pharmacophore for new therapeutic agents.
  • Synthesis of Novel Compounds : Researchers are exploring its use as a building block for synthesizing more complex heterocyclic compounds with enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes for ethyl 5-cyano-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:

  • Cyano Group Introduction : Use nucleophilic substitution or oxidation-reduction sequences with reagents like potassium cyanide or nitriles under controlled pH.
  • Esterification : React intermediates with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester.
  • Optimization : Key parameters include temperature (40–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm).
  • IR Spectroscopy : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functionalities.
  • HPLC-MS : Validate molecular weight (MW: 195.17 g/mol) and assess purity (>98% by reverse-phase C18 columns) .

Q. What are the critical considerations for ensuring purity and stability during synthesis and storage?

Methodological Answer:

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to remove byproducts like unreacted nitriles or ester hydrolysis products.
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption. Monitor stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How does the cyano group at position 5 influence reactivity and biological activity compared to other substituents?

Methodological Answer:

  • Reactivity : The electron-withdrawing cyano group enhances electrophilic substitution at position 4, facilitating functionalization (e.g., carboxylation). It also stabilizes intermediates in nucleophilic aromatic substitution.
  • Biological Activity : Comparative studies show the cyano group confers superior anticancer activity (IC₅₀: 12 µM vs. 25 µM for methyl analogs) due to increased hydrogen bonding with kinase targets. This contrasts with chloro substituents, which prioritize antifungal activity .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Purity Verification : Correlate activity with HPLC-confirmed purity thresholds (>95%). Discrepancies in IC₅₀ values (e.g., 10–50 µM) often arise from impurities like hydrolyzed ester derivatives .

Q. How can computational tools predict reaction pathways or biological interactions?

Methodological Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys databases propose viable routes (e.g., cyanide insertion via SNAr).
  • Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with biological targets (e.g., EGFR kinase), predicting binding affinities (ΔG: –9.2 kcal/mol) .

Q. What are the limitations of current catalytic systems for functionalization, and what novel approaches exist?

Methodological Answer:

  • Limitations : Traditional Pd catalysts struggle with regioselectivity in imidazole functionalization, yielding mixed products (e.g., 4- vs. 5-substituted isomers).
  • Emerging Methods : Photo-redox catalysis (e.g., Ru(bpy)₃²⁺) enables C–H cyanation at position 5 with >90% selectivity under visible light .

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